Bethoxazin

Description

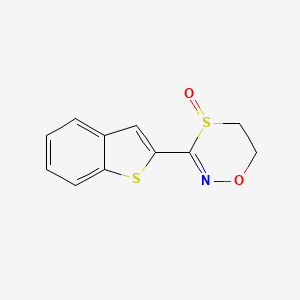

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzothiophen-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c13-16-6-5-14-12-11(16)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAYWXLNSHEHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)C(=NO1)C2=CC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048051 | |

| Record name | Bethoxazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163269-30-5 | |

| Record name | Bethoxazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163269-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bethoxazin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163269305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bethoxazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzo[b]thien-2-yl)-5,6-dihydro-1,4,2-oxathiazine-4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bethoxazin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETHOXAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYC6660ZZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bethoxazin's Mechanism of Action on Microbial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current publicly available scientific understanding of Bethoxazin's mechanism of action. Detailed quantitative data from primary studies, such as comprehensive tables of minimum inhibitory concentrations (MICs) and specific enzyme inhibition kinetics, are not fully available in the public domain. Similarly, the experimental protocols provided are generalized descriptions of standard methodologies, as the specific, detailed protocols from the key research have not been publicly released. This guide is intended to provide a thorough overview based on existing literature and to outline the experimental approaches for further investigation.

Executive Summary

This compound is a broad-spectrum industrial microbicide characterized by its high electrophilicity.[1] Its mechanism of action is predicated on its ability to react with and form covalent adducts with biological nucleophiles, specifically targeting sensitive sulfhydryl groups within microbial cells.[1][2][3] This reactivity leads to the inhibition of essential cellular processes, with a key identified target being DNA topoisomerase II, an enzyme critical for DNA replication and maintenance.[2] The microbicidal activity of this compound is intrinsically linked to its chemical structure, as reduced or sulfhydryl-quenched forms of the molecule are rendered inactive.[2]

Core Mechanism of Action: Electrophilic Attack on Sulfhydryl Groups

The primary mechanism of this compound's antimicrobial activity is its function as a potent electrophile. The oxathiazine oxide ring system within the this compound molecule is highly reactive towards nucleophilic sulfhydryl groups (-SH) found in amino acid residues like cysteine.[3]

This reactivity leads to the formation of stable, covalent adducts with essential biomolecules, thereby inactivating them.[2] Studies have shown that this compound readily reacts with glutathione (GSH), a key intracellular antioxidant and detoxifying agent, as well as with sulfhydryl groups on proteins such as human serum albumin.[2] Conversely, it does not show reactivity towards other functional groups like amino, carboxylic, phenolic, or phosphate groups, highlighting the specificity for sulfhydryl moieties.[2]

A critical consequence of this reactivity is the inhibition of enzymes that rely on cysteine residues for their catalytic function. One such identified target is yeast DNA topoisomerase II, an enzyme vital for managing DNA topology during replication, transcription, and chromosome segregation.[2] The inhibition of this enzyme by this compound is thought to be a direct result of the covalent modification of its critical cysteine sulfhydryl groups.[2]

The proposed general mechanism can be visualized as follows:

Quantitative Data Summary

| Parameter | Microorganism/Target | Typical Value Range (Hypothetical) | Significance |

| Minimum Inhibitory Concentration (MIC) | Saccharomyces cerevisiae | Low µM | Indicates the minimum concentration to inhibit yeast growth. |

| Gram-positive bacteria | Varies | Determines the spectrum of antibacterial activity. | |

| Gram-negative bacteria | Varies | Determines the spectrum of antibacterial activity. | |

| Fungi/Molds | Varies | Determines the spectrum of antifungal activity. | |

| IC50 (Enzyme Inhibition) | Yeast DNA Topoisomerase II | Low µM | Quantifies the concentration required to inhibit the primary enzyme target by 50%. |

| Rate of Reaction with Sulfhydryls | Glutathione (GSH) | Varies (e.g., kobs in s⁻¹) | Measures the intrinsic reactivity of this compound towards its target functional group. |

Experimental Protocols

The investigation of this compound's mechanism of action involves a combination of microbiological, biochemical, and analytical chemistry techniques. The following are generalized protocols for the key experiments cited in the literature.

Yeast Growth Inhibition Assay

This assay is used to determine the potency of this compound against a eukaryotic microbial model, such as Saccharomyces cerevisiae (e.g., strain BY4742).[2]

-

Culture Preparation: A single colony of yeast is used to inoculate a suitable liquid medium (e.g., YPD) and grown overnight at 30°C with shaking.

-

Cell Density Adjustment: The overnight culture is diluted to a standard optical density (OD) at 600 nm (e.g., OD600 = 0.1) in fresh medium.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of test concentrations.

-

Assay Plate Setup: In a 96-well microplate, the diluted yeast culture is mixed with the various concentrations of this compound. Controls should include yeast with solvent only (negative control) and medium only (blank).

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 24-48 hours), with OD600 readings taken at regular intervals using a microplate reader.

-

Data Analysis: The growth curves are analyzed to determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth.

UV-Vis Spectroscopy for Reactivity Assessment

This method is employed to monitor the reaction between this compound and sulfhydryl-containing molecules in real-time.

-

Reagent Preparation: Solutions of this compound and a model sulfhydryl compound (e.g., glutathione) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is blanked with the buffer solution.

-

Reaction Initiation: The solutions of this compound and the sulfhydryl compound are mixed in a quartz cuvette.

-

Spectral Scans: UV-Vis spectra are recorded at regular time intervals over a relevant wavelength range. The disappearance of the absorbance peak corresponding to this compound and/or the appearance of a new peak for the adduct is monitored.

-

Data Analysis: The change in absorbance over time is used to determine the reaction kinetics.

LC-MS/MS for Adduct Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to confirm the formation of covalent adducts between this compound and proteins.

-

Sample Preparation: A target protein (e.g., human serum albumin or a purified enzyme) is incubated with this compound under physiological conditions.

-

Proteolysis: The protein is then subjected to enzymatic digestion (e.g., with trypsin) to generate smaller peptides.

-

LC Separation: The resulting peptide mixture is injected into a liquid chromatography system, typically a reverse-phase column, to separate the peptides based on their hydrophobicity.

-

Mass Spectrometry Analysis: The eluting peptides are introduced into a mass spectrometer. In the first stage (MS1), the mass-to-charge ratio (m/z) of the intact peptides is measured.

-

Tandem Mass Spectrometry (MS/MS): Peptides of interest (including potential adducts) are selected and fragmented. The fragmentation pattern (MS2 spectrum) provides sequence information.

-

Data Analysis: The MS and MS/MS data are analyzed to identify peptides that have a mass shift corresponding to the addition of a this compound molecule, thus confirming the formation and location of the covalent adduct.

Visualizing Workflows and Pathways

Experimental Workflow for Mechanism of Action Study

The following diagram illustrates a logical workflow for elucidating the mechanism of action of an electrophilic antimicrobial like this compound.

Signaling Pathway: Inhibition of DNA Topoisomerase II

The interaction of this compound with DNA topoisomerase II disrupts the enzyme's catalytic cycle, which is essential for relieving DNA supercoiling during replication.

Conclusion and Future Directions

The available evidence strongly indicates that this compound exerts its microbicidal effects through a mechanism of electrophilic attack on cellular sulfhydryl groups, leading to the inactivation of essential enzymes such as DNA topoisomerase II.[2] This targeted reactivity provides a basis for its broad-spectrum activity.

For drug development professionals and researchers, future investigations should focus on:

-

Quantitative Structure-Activity Relationships (QSAR): Elucidating how modifications to the this compound structure affect its electrophilicity and antimicrobial potency.

-

Comprehensive Target Profiling: Utilizing advanced proteomic techniques to identify the full spectrum of protein targets for this compound in various microbial species.

-

Resistance Mechanisms: Investigating potential microbial resistance mechanisms, such as the upregulation of intracellular thiols or efflux pumps.

-

Selectivity: Assessing the selectivity of this compound for microbial targets over mammalian counterparts to better understand its toxicological profile.

A deeper understanding of these areas will be crucial for the development of new and improved antimicrobial agents based on the electrophilic mechanism of action exemplified by this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Bethoxazin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethoxazin, a potent broad-spectrum industrial microbicide, has garnered significant interest for its applications in material and coating preservation. Its mechanism of action involves the inhibition of DNA topoisomerase II, a critical enzyme in microbial cell replication, leading to cell death. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data to support research and development activities in this area. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the potential applications of this compound.

Introduction

This compound, chemically known as 3-(benzo[b]thien-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide, is a heterocyclic compound with the molecular formula C₁₁H₉NO₂S₂ and a molecular weight of 251.33 g/mol .[1][2] It is recognized as a racemic mixture. The compound's potent microbicidal activity stems from its ability to act as a DNA topoisomerase II inhibitor.[3] This guide details the synthetic route to this compound, provides a comprehensive summary of its characterization, and elucidates its mechanism of action.

Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a proposed synthetic pathway based on established organic chemistry principles for the formation of similar heterocyclic systems.

Step 1: Synthesis of Benzo[b]thiophene-2-carbonyl chloride

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend benzo[b]thiophene-2-carboxylic acid in an excess of thionyl chloride (SOCl₂).

-

Reaction Conditions: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure to obtain the crude benzo[b]thiophene-2-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Synthesis of Benzo[b]thiophene-2-carboxamide

-

Reaction Setup: Dissolve the crude benzo[b]thiophene-2-carbonyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Reaction Conditions: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold solvent to remove impurities. The crude benzo[b]thiophene-2-carboxamide can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the benzo[b]thiophene-2-carboxamide and a suitable cyclizing agent in an appropriate solvent.

-

Reaction Conditions: The specific cyclizing agent and reaction conditions would be crucial for the formation of the 1,4,2-oxathiazine 4-oxide ring. This step likely involves a multi-step process or a one-pot reaction with specific reagents to introduce the sulfur, oxygen, and the dihydrooxathiazine ring structure.

-

Purification: The final product, this compound, would be isolated and purified using standard techniques such as column chromatography or recrystallization to yield a pure, crystalline solid.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following are key analytical techniques employed for this purpose.

Spectroscopic and Crystallographic Data

| Technique | Observed Data |

| ¹H-NMR | Predicted chemical shifts would include signals for the aromatic protons of the benzo[b]thiophene ring system and the methylene protons of the dihydrooxathiazine ring. |

| ¹³C-NMR | Predicted signals would correspond to the carbon atoms of the benzo[b]thiophene and dihydrooxathiazine rings. |

| FTIR (cm⁻¹) | Predicted characteristic peaks would include C=N stretching, S=O stretching, C-O stretching, and aromatic C-H stretching vibrations. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z 251.32, corresponding to the molecular weight of this compound.[4] |

| UV-Vis Spectroscopy | Used to study the reactivity profile of this compound with biological nucleophiles.[3] |

| X-ray Crystallography | Confirms the solid-state structure, revealing a half-chair conformation for the 1,4,2-oxathiazine ring.[5][6] |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the data to identify chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample of this compound as a KBr pellet or a thin film.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a solution of this compound into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and any fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Develop a suitable LC method to separate this compound from any impurities.

-

Couple the LC system to a tandem mass spectrometer to confirm the molecular weight and obtain fragmentation data for structural confirmation. This technique was used to detect covalent adducts of this compound with molecules containing free sulfhydryl groups.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its microbicidal effects by targeting and inhibiting DNA topoisomerase II.[3] This enzyme plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation.

Inhibition of DNA Topoisomerase II

This compound is highly electrophilic and reacts with molecules containing free sulfhydryl groups, such as glutathione (GSH) and cysteine residues on proteins.[3] The proposed mechanism involves the formation of a covalent adduct with critical cysteine residues on DNA topoisomerase II.[3] This covalent modification inhibits the catalytic activity of the enzyme.[3]

Downstream Cellular Effects

The inhibition of topoisomerase II by this compound leads to the stabilization of the cleavage complex, where the DNA is cleaved but not religated. This results in the accumulation of DNA double-strand breaks (DSBs). The presence of DSBs triggers a cascade of cellular responses known as the DNA Damage Response (DDR).

The DDR pathway involves the activation of sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit).[7] These kinases then phosphorylate a host of downstream targets, leading to:

-

Cell Cycle Arrest: The DDR activates checkpoint proteins that halt the cell cycle, typically at the G2/M transition, to allow time for DNA repair.[8]

-

DNA Repair: The cell's DNA repair machinery is recruited to the sites of damage to attempt to repair the DSBs.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis.

The inhibition of topoisomerase II can also impact cellular metabolism, with studies showing an upregulation of glucose transporters and glycolytic enzymes in response to topoisomerase inhibitor-induced DNA damage.[7] This metabolic reprogramming is thought to support the energy-intensive processes of DNA repair and cell survival.

Caption: Proposed signaling pathway of this compound's microbicidal action.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis, characterization, and mechanism of action of this compound. While a definitive, published synthesis protocol remains elusive, the outlined plausible synthetic route and comprehensive characterization methodologies offer a solid starting point for researchers. The elucidation of its interaction with DNA topoisomerase II and the subsequent cellular signaling cascade highlights the molecular basis for its potent microbicidal activity. Further research into optimizing the synthesis and exploring the full therapeutic and industrial potential of this compound is warranted.

References

- 1. This compound | C11H9NO2S2 | CID 12040175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Chemical reactivity and microbicidal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.org]

- 5. 3-(Benzo[b]thien-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-Oxide - DORAS [doras.dcu.ie]

- 6. researchgate.net [researchgate.net]

- 7. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Bethoxazin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bethoxazin is a broad-spectrum industrial microbicide with applications in material and coating preservation.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. The information is intended to support research, development, and application of this compound in various scientific and industrial fields.

Chemical Identity and Physical Properties

This compound is a synthetic compound belonging to the class of cyclic N-oxides and thiazines.[1] It is recognized for its electrophilic nature, which is central to its microbicidal activity.[1] The physical state of this compound is a pale yellow to yellow solid.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-benzo[b]thien-2-yl-5,6-dihydro-1,4,2-oxathiazine 4-oxide | [2] |

| Synonyms | Bethogard, 3-benzo[b]thien-2-yl-5,6-dihydro-1,4,2-oxathiazine 4-oxide | [3] |

| CAS Number | 163269-30-5 | [2] |

| Chemical Formula | C₁₁H₉NO₂S₂ | [2] |

| Molecular Weight | 251.32 g/mol | [3][4] |

| Appearance | Pale yellow to yellow solid | |

| Melting Point | Data not available | |

| Boiling Point | 452.3±37.0 °C (Predicted) | [3] |

| Density | 1.58±0.1 g/cm³ (Predicted) | [3] |

| Solubility | DMSO: 4.4 mg/mL (17.51 mM) (Sonication recommended) Chloroform: Slightly soluble Methanol: Slightly soluble | [3][4] |

| pKa | Data not available | |

| logP | Data not available |

Chemical Reactivity and Mechanism of Action

This compound functions as a potent electrophile.[1] Its primary mechanism of microbicidal action is believed to be the covalent modification of biological nucleophiles, particularly molecules containing free sulfhydryl groups such as glutathione (GSH) and cysteine residues in proteins.[1] Studies have shown that this compound reacts with these sulfhydryl groups to form covalent adducts.[1] In contrast, it does not appear to react with amino, carboxylic, phenolic, alcoholic, or phosphate functional groups.[1]

A key molecular target of this compound is DNA topoisomerase II, an essential enzyme for regulating DNA topology during replication, transcription, and recombination.[1][5] this compound potently inhibits the catalytic activity of yeast DNA topoisomerase II.[1] This inhibition is thought to occur through the reaction of this compound with critical free cysteine sulfhydryl groups on the enzyme, leading to disruption of its function and ultimately, cell death.[1] The reduced form of this compound and GSH-treated this compound are both inactive, highlighting the importance of its electrophilic nature for its biological activity.[1]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physical and chemical properties of a solid compound like this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Principle: A small, powdered sample of the solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This is repeated until a column of 2-3 mm of packed solid is achieved.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Determination of Solubility

Solubility is a fundamental property that influences a compound's bioavailability and formulation.

Principle: A known amount of the solute (this compound) is added to a known volume of a solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, DMSO, acetone).

-

Equilibration: The vials are sealed and placed in a constant temperature shaker (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: The vials are removed from the shaker and centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

The pKa value provides insight into the ionization state of a compound at different pH values, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

-

Calibrated pH meter with an electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent/water mixture to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of NaOH (for acidic compounds) or HCl (for basic compounds) added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve (the inflection point). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the logarithm of this ratio.

Apparatus:

-

Separatory funnels or vials

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis)

Procedure:

-

Phase Preparation: n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of this compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to aid in the separation.

-

Quantification: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as: P = [this compound]octanol / [this compound]water The logP is then calculated as: logP = log₁₀(P)

Visualizations

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which this compound inhibits DNA topoisomerase II.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the solubility of this compound.

References

- 1. Chemical reactivity and microbicidal action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound CAS#: 163269-30-5 [amp.chemicalbook.com]

- 4. This compound | Antibacterial | TargetMol [targetmol.com]

- 5. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Bethoxazin CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bethoxazin, a broad-spectrum industrial microbicide. The document details its chemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development activities.

Core Chemical and Physical Properties

This compound is a synthetic compound recognized for its potent fungicidal and algicidal properties.[1] Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 163269-30-5 | [2] |

| Molecular Formula | C₁₁H₉NO₂S₂ | [2] |

| Molecular Weight | 251.32 g/mol | [3] |

| Synonyms | 3-benzo[b]thien-2-yl-5,6-dihydro-1,4,2-oxathiazine 4-oxide, Bethoguard | [2] |

| Appearance | Pale Yellow to Yellow Solid | [2] |

| Solubility | Soluble in Chloroform and Methanol (Slightly) | [2] |

Mechanism of Action: Covalent Modification of Sulfhydryl Groups

This compound's microbicidal activity stems from its nature as a potent electrophile. It selectively reacts with nucleophilic sulfhydryl groups present in crucial biomolecules.[4] This mechanism involves the formation of covalent adducts, leading to the inactivation of essential proteins and disruption of cellular processes.

Key molecular targets include:

-

Glutathione (GSH): this compound readily reacts with this ubiquitous antioxidant, leading to its depletion and inducing oxidative stress within the microbial cell.[4]

-

Cysteine Residues in Proteins: The compound targets critical cysteine residues in enzymes. A notable example is the inhibition of yeast DNA topoisomerase II, where this compound's interaction with the enzyme's sulfhydryl groups leads to a loss of catalytic activity.[4]

It is important to note that the reduced form of this compound and its glutathione-adduct are biologically inactive, highlighting the importance of the parent molecule's electrophilic nature.[4]

References

An In-depth Technical Guide to the Electrophilic Properties of the Bethoxazin Molecule

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bethoxazin is a novel, broad-spectrum industrial microbicide with significant electrophilic characteristics that underpin its biological activity.[1] This technical guide provides a comprehensive overview of the electrophilic properties of the this compound molecule, detailing its reactivity profile, proposed mechanism of action, and the experimental methodologies used to characterize these features. As an electrophile, this compound selectively reacts with soft nucleophiles, particularly sulfhydryl groups, leading to the formation of stable covalent adducts. This reactivity is directly linked to its potent microbicidal effects, which are proposed to stem from the covalent modification and subsequent inhibition of essential microbial enzymes, such as DNA topoisomerase II.[1] This document consolidates the available quantitative data, outlines representative experimental protocols for assessing electrophilicity, and provides a visual representation of its molecular mechanism of action to support further research and development efforts.

Chemical and Physical Properties

This compound is a heterocyclic compound with the following key identifiers:

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂S₂ |

| Molecular Weight | 251.33 g/mol |

| CAS Number | 163269-30-5 |

| Synonyms | 3-(Benzo[b]thien-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide, Bethogard |

Electrophilic Reactivity and Mechanism of Action

This compound's core chemical feature is its high electrophilicity. Studies have shown that the molecule is a potent electrophile, selectively reacting with molecules that possess free sulfhydryl groups.[1]

Reactivity with Nucleophiles

Experimental evidence demonstrates that this compound readily forms covalent adducts with biological thiols such as glutathione (GSH) and cysteine residues within proteins like human serum albumin.[1] This reactivity is highly specific; this compound does not show reactivity towards other common biological nucleophiles, including amino, carboxylic, phenolic, alcoholic, or phosphate functional groups under similar conditions.[1] The formation of these adducts can be monitored and characterized using techniques like UV-vis spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

The electrophilic nature of this compound is essential for its biological function. When this compound is pre-treated with GSH, its biological activity is neutralized. Similarly, a reduced, non-electrophilic form of this compound is inactive.[1] This strongly indicates that the microbicidal action is dependent on its ability to act as an electrophile.

Proposed Mechanism of Action: Covalent Enzyme Inhibition

The primary mechanism of this compound's microbicidal action is believed to be the covalent modification of essential microbial proteins.[1] A key molecular target identified is yeast DNA topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] this compound potently inhibits the catalytic activity of this enzyme.[1] The proposed mechanism involves the electrophilic attack of this compound on critical cysteine sulfhydryl groups within the enzyme's active site. This covalent modification leads to an irreversible inhibition of the enzyme, disruption of DNA topology, and ultimately, cell death.[1]

Caption: Proposed mechanism of this compound's electrophilic action.

Quantitative Data on Biological Activity

The biological activity of this compound, driven by its electrophilicity, has been quantified in several studies. The following table summarizes key findings.

| Parameter | Organism/Cell Line | Value | Reference |

| IC₅₀ (Cell Growth Inhibition) | Saccharomyces cerevisiae BY4742 | ~11 µM | [1] |

| IC₅₀ (Cell Growth Inhibition) | Human K562 cells | ~1 µM |

Note: Data is limited based on publicly available literature. Further studies are required for a comprehensive quantitative profile.

Experimental Protocols

The following sections describe representative methodologies for characterizing the electrophilic properties of small molecules like this compound. These protocols are based on established techniques in the field.

Assessment of Thiol Reactivity using UV-vis Spectroscopy

This protocol provides a method for monitoring the reaction between an electrophile and a model thiol, such as glutathione (GSH), by observing changes in UV-vis absorbance.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare a stock solution of Glutathione (GSH) in a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.4).

-

The final concentrations for the assay should be empirically determined, but typical ranges are 50-200 µM for both this compound and GSH.

-

-

Spectrophotometric Measurement:

-

Use a dual-beam UV-vis spectrophotometer.

-

The reference cuvette should contain the buffer solution.

-

Add the GSH solution to the sample cuvette and record a baseline spectrum.

-

Initiate the reaction by adding the this compound stock solution to the sample cuvette. Mix quickly and thoroughly.

-

Immediately begin recording UV-vis spectra at regular intervals (e.g., every 1-5 minutes) over a defined wavelength range (e.g., 250-500 nm).

-

-

Data Analysis:

-

Monitor the decrease in absorbance at a wavelength specific to this compound or the increase in absorbance of the newly formed adduct.

-

The rate of reaction can be determined by plotting the change in absorbance over time.

-

Caption: Workflow for assessing thiol reactivity via UV-vis spectroscopy.

Characterization of Protein Adducts by LC-MS/MS

This protocol outlines a general workflow for identifying the formation of covalent adducts between an electrophile and a target protein.

-

Incubation:

-

Incubate the target protein (e.g., recombinant DNA topoisomerase II or human serum albumin) with this compound at a specified molar ratio (e.g., 1:1, 1:5) in a suitable buffer (e.g., phosphate or TRIS buffer, pH 7.4) at 37°C for a defined period (e.g., 2-24 hours).

-

Include a control sample with the protein and vehicle (DMSO) only.

-

-

Sample Preparation for Mass Spectrometry:

-

Remove excess, unreacted this compound using a desalting column.

-

Denature the protein using urea or guanidinium chloride.

-

Reduce disulfide bonds with DTT and alkylate free thiols with iodoacetamide.

-

Digest the protein into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using reverse-phase liquid chromatography (LC).

-

Analyze the eluting peptides using tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS2 scan).

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against the known sequence of the target protein.

-

The search parameters must be modified to include the mass shift corresponding to the addition of the this compound molecule on cysteine residues.

-

The identification of a peptide with this specific mass modification confirms the formation of a covalent adduct and pinpoints the site of modification.

-

Conclusion

This compound is a potent electrophilic agent whose microbicidal activity is intrinsically linked to its ability to form covalent adducts with sulfhydryl groups on essential microbial proteins. The selective reactivity with thiols, coupled with its inhibitory effect on key enzymes like DNA topoisomerase II, provides a clear molecular basis for its function. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound or the development of other targeted covalent inhibitors. Future work should focus on obtaining more extensive quantitative kinetic data and elucidating its interactions with a broader range of biological targets.

References

Solubility Profile of Bethoxazin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Bethoxazin, a broad-spectrum fungicide and industrial microbicide. Understanding the solubility of this compound in various solvents is critical for its formulation, application, and analytical method development. This document summarizes available quantitative and qualitative solubility data, details a comprehensive experimental protocol for solubility determination, and provides visual representations of experimental workflows and the compound's proposed mechanism of action.

Quantitative and Qualitative Solubility of this compound

The solubility of this compound has been characterized in a limited number of solvents. The available data, compiled from various sources, are presented below. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the presence of impurities. The data presented here are based on available information and should be considered as a guideline for formulation and experimental design.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Chemical Class | Solubility (at 20-25°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 4.4 mg/mL (17.51 mM) | Sonication is recommended to aid dissolution.[1] |

| Chloroform | Halogenated Hydrocarbon | Slightly Soluble | Quantitative data not available.[2] |

| Methanol | Alcohol | Slightly Soluble | Quantitative data not available.[2] |

| Water | Protic | Very low to insoluble | Specific quantitative data is not readily available, but its classification as a fungicide for material preservation suggests low aqueous solubility. |

| Ethanol | Alcohol | Data not available | Predicted to have some solubility based on its slight solubility in methanol. |

| Acetone | Ketone | Data not available | - |

| Ethyl Acetate | Ester | Data not available | - |

| Toluene | Aromatic Hydrocarbon | Data not available | Likely to have low solubility due to its polar functional groups. |

| Acetonitrile | Nitrile | Data not available | - |

| n-Hexane | Aliphatic Hydrocarbon | Data not available | Expected to have very low solubility due to its non-polar nature. |

| Dichloromethane | Halogenated Hydrocarbon | Data not available | May exhibit some solubility similar to chloroform. |

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the widely accepted shake-flask method followed by quantification using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This protocol is based on established methods for solubility determination of organic compounds and fungicides.[3][4][5]

Materials and Equipment

-

This compound (analytical standard, >98% purity)

-

Solvents of interest (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system with a suitable detector (e.g., UV detector)

Procedure

2.2.1. Preparation of Saturated Solutions (Shake-Flask Method)

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) and transfer it into a scintillation vial or glass flask.

-

Add a known volume of the desired solvent (e.g., 2-5 mL) to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed (e.g., 150-200 rpm).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed. A visual confirmation of excess solid this compound at the bottom of the vial should be made.

2.2.2. Sample Preparation for Analysis

-

After the equilibration period, stop the shaker and allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is crucial to avoid artificially high solubility readings.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

2.2.3. Quantification of this compound

Option A: UV-Vis Spectrophotometry

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across a suitable wavelength range (e.g., 200-400 nm).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the diluted sample solution at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original solubility in the saturated solution, accounting for the dilution factor.

Option B: High-Performance Liquid Chromatography (HPLC)

-

Develop a suitable HPLC method for the separation and quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject the standard solutions and the diluted sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original solubility in the saturated solution, taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Proposed Mechanism of Action of this compound

This compound is thought to exert its microbicidal effects by interacting with essential biomolecules within microbial cells. The following diagram illustrates the proposed signaling pathway.

References

The Stereochemistry of Bethoxazin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bethoxazin

This compound is a broad-spectrum industrial microbicide with applications in the preservation of materials and coatings.[1][2] It is recognized for its fungicidal and algicidal properties.[1] Despite its use, publicly available information regarding its detailed stereochemistry, environmental fate, and specific toxicological profiles of its stereoisomers is limited.[1]

The Stereochemical Nature of this compound

This compound possesses a single chiral center, which means it exists as a pair of enantiomers. Commercially, this compound is supplied as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[1] The presence of a stereocenter raises important questions about the potential for stereoselectivity in its biological activity, a common phenomenon in pharmacologically active molecules.

The fundamental concept of enantiomers is depicted in the following diagram, illustrating two non-superimposable mirror-image forms of a chiral molecule.

Mechanism of Action of Racemic this compound

Studies on racemic this compound have elucidated its primary mechanism of action. It is a highly electrophilic molecule that readily reacts with nucleophilic groups, particularly the free sulfhydryl groups found in biomolecules such as glutathione (GSH) and cysteine residues within proteins.[2] This reactivity is central to its microbicidal effects.

The proposed mechanism involves the following key steps:

-

Electrophilic Attack: The electrophilic nature of this compound facilitates its reaction with sulfhydryl groups.

-

Covalent Adduct Formation: This reaction leads to the formation of covalent adducts with proteins and other essential molecules, disrupting their normal function.[2]

-

Enzyme Inhibition: A specific target identified is yeast DNA topoisomerase II. This compound potently inhibits its catalytic activity, likely by reacting with critical cysteine sulfhydryl groups on the enzyme.[2]

The proposed signaling pathway for the antimicrobial action of racemic this compound is illustrated below.

The Significance of Stereochemistry in Biologically Active Compounds

While no specific data exists for the individual enantiomers of this compound, the principles of stereopharmacology suggest that the (R) and (S) forms could have different biological properties. Enantiomers can differ in their:

-

Pharmacodynamics: One enantiomer (the eutomer) may have significantly higher activity than the other (the distomer). The distomer may be inactive, have a different type of activity, or even contribute to off-target effects.

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion can be stereoselective, leading to different plasma concentrations and durations of action for each enantiomer.

-

Toxicology: The toxicity of a chiral compound may be associated with only one of its enantiomers.

Given that the biological targets of this compound, such as enzymes, are chiral environments, it is plausible that one enantiomer has a higher affinity and reactivity than the other.

Data on Racemic this compound

The following table summarizes the known information for racemic this compound. No quantitative data for the individual enantiomers is currently available in the public domain.

| Property | Description | Reference(s) |

| Chemical Formula | C₁₁H₉NO₂S₂ | [1] |

| Molecular Mass | 251.33 g/mol | [1] |

| Type | Fungicide, Algicide, Industrial Microbiocide | [1] |

| Stereochemistry | Racemic mixture of (R) and (S) enantiomers | [1] |

| Mechanism of Action | Reacts with endogenous sulfhydryl groups; inhibits DNA topoisomerase II | [2] |

| Reactivity | Highly electrophilic | [2] |

Proposed Experimental Protocols for Stereochemical Investigation

To elucidate the stereochemical profile of this compound, a series of experiments would be required. The following outlines a hypothetical workflow for such an investigation.

Chiral Separation of Enantiomers

The first critical step is to separate the racemic mixture into its individual (R) and (S) enantiomers.

-

Method: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).

-

Protocol Outline:

-

Column Screening: Screen a variety of commercially available CSPs (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) with different mobile phases (normal-phase, reversed-phase, and polar organic modes).

-

Method Optimization: Once a suitable column and mobile phase combination is identified, optimize parameters such as mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5).

-

Preparative Chromatography: Scale up the optimized analytical method to a preparative scale to isolate sufficient quantities of each enantiomer for further studies.

-

Purity and Configuration Analysis: Confirm the enantiomeric purity of the separated fractions using the analytical chiral HPLC method. The absolute configuration of each enantiomer would need to be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard if one could be synthesized.

-

Stereoselective Synthesis

An alternative to chiral separation is the stereoselective synthesis of each enantiomer.

-

Method: Asymmetric synthesis using a chiral catalyst or a chiral auxiliary.

-

Protocol Outline:

-

Route Design: Design a synthetic route that introduces the chiral center in a controlled manner. This could involve, for example, an asymmetric reduction of a prochiral precursor or the use of a chiral starting material.

-

Reaction Optimization: Optimize the reaction conditions (catalyst, solvent, temperature) to maximize the enantiomeric excess (ee) of the desired product.

-

Purification and Analysis: Purify the synthesized enantiomer and determine its enantiomeric purity by chiral HPLC.

-

Biological Activity Assays

Once the individual enantiomers are isolated, their biological activity can be compared.

-

Method: In vitro microbicidal assays.

-

Protocol Outline:

-

Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture against a panel of relevant fungal and bacterial species. This is typically done using broth microdilution or agar dilution methods.

-

Enzyme Inhibition Assays: Measure the IC₅₀ values of each enantiomer and the racemate for the inhibition of DNA topoisomerase II in a cell-free system.

-

Toxicological and Pharmacokinetic Profiling

-

Method: In vitro and in vivo studies.

-

Protocol Outline:

-

Cytotoxicity Assays: Evaluate the cytotoxicity of each enantiomer and the racemate against relevant cell lines (e.g., mammalian cell lines) to assess potential for differential toxicity.

-

Pharmacokinetic Studies (if applicable): In an appropriate animal model, administer each enantiomer and the racemate and measure plasma concentrations over time to determine pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

-

The following diagram illustrates a logical workflow for the comprehensive stereochemical investigation of this compound.

Conclusion

This compound is a chiral microbicide used as a racemic mixture. Its mechanism of action involves covalent modification of sulfhydryl groups in essential biomolecules. While there is a lack of public data on the specific properties of its individual (R) and (S) enantiomers, the principles of stereochemistry strongly suggest that they may differ in their biological activity, pharmacokinetics, and toxicology. A full understanding of the stereochemistry of this compound would require the separation or stereoselective synthesis of the enantiomers, followed by a comparative evaluation of their biological and toxicological profiles. Such studies would be invaluable for a complete risk assessment and could potentially lead to the development of a more efficacious and safer product based on a single enantiomer.

References

Methodological & Application

Application Notes and Protocols for Bethoxazin as a Fungicide in Material Preservation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bethoxazin is a broad-spectrum industrial microbicide utilized for the preservation of various materials and coatings.[1][2] As a member of the oxathiazine class of compounds, it exhibits fungicidal and algicidal properties.[3][4] This document provides detailed application notes and protocols for the use of this compound as a fungicide in material preservation, based on available scientific and technical information.

Chemical Identity:

| Property | Value |

| IUPAC Name | 3-benzo[b]thien-2-yl-5,6-dihydro-1,4,2-oxathiazine 4-oxide[3] |

| CAS Number | 163269-30-5[3] |

| Molecular Formula | C₁₁H₉NO₂S₂[3] |

| Molecular Weight | 251.32 g/mol |

Mechanism of Action

This compound's microbicidal activity stems from its high electrophilicity, allowing it to react with nucleophilic groups in microbial cells.[1] The proposed mechanism involves the covalent modification of sulfhydryl groups (-SH) present in essential biomolecules, such as the cysteine residues within enzymes.[1]

A key target of this compound is DNA topoisomerase II, a vital enzyme for DNA replication and cell division in fungi.[1] By reacting with critical cysteine sulfhydryl groups on this enzyme, this compound inhibits its catalytic activity, ultimately leading to fungal cell death.[1] This targeted reactivity makes it an effective fungicide.

Applications in Material Preservation

This compound is suitable for incorporation into various materials and coatings to prevent fungal growth and degradation. Potential applications include:

-

Wood Preservation: As a component in wood preservative formulations to protect against decay fungi.

-

Coatings: For use in paints, lacquers, and other coatings to prevent the growth of mold and mildew on the dried film.

-

Polymer and Plastic Preservation: To inhibit fungal growth on and within polymeric materials.

Quantitative Data: Efficacy

Table 1: General Efficacy of this compound

| Target Organism | Efficacy Metric | Concentration Range | Reference |

| Yeast (BY4742 cells) | Growth Inhibition | Low micromolar | [1] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against relevant fungal species.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Appropriate sterile liquid growth medium (e.g., Potato Dextrose Broth for fungi)

-

Sterile 96-well microtiter plates

-

Fungal inoculum, standardized to a specific concentration (e.g., 1 x 10⁵ CFU/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate.

-

Inoculation: Inoculate each well (except for a sterile control) with the standardized fungal suspension.

-

Controls: Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific fungus (e.g., 25-28°C for 48-72 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Evaluation of Fungicidal Efficacy on a Material Surface (e.g., Wood)

This protocol provides a general method to assess the effectiveness of this compound in preventing fungal growth on a solid material.

Materials:

-

Material samples (e.g., wood blocks of a specific dimension)

-

This compound treatment solution at various concentrations

-

Solvent for this compound (ensure compatibility with the material)

-

Fungal spore suspension of a relevant decay fungus (e.g., Aspergillus niger, Penicillium funiculosum)

-

Sterile petri dishes with a humidified atmosphere (e.g., containing moist sterile filter paper)

-

Autoclave for sterilization

Procedure:

-

Sample Preparation: Sterilize the material samples (e.g., by autoclaving if appropriate for the material).

-

Treatment: Immerse the sterile samples in the this compound treatment solutions for a defined period. Include a solvent-only control group.

-

Drying: Allow the treated samples to dry completely in a sterile environment.

-

Inoculation: Place the treated and control samples in the humidified petri dishes and inoculate the surface of each sample with the fungal spore suspension.

-

Incubation: Incubate the petri dishes at an appropriate temperature and humidity for several weeks.

-

Evaluation: Periodically assess the samples for fungal growth. The efficacy can be rated visually using a standardized scale (e.g., 0 = no growth, 5 = heavy growth). For wood, weight loss due to decay can also be measured at the end of the incubation period.

Formulation and Application Considerations

The formulation and application method for this compound will depend on the specific material and desired level of protection.

-

Solvents: this compound has low water solubility and is typically dissolved in organic solvents. The choice of solvent should be compatible with the end-use application.

-

Concentration: The effective concentration of this compound will vary depending on the target fungi, the material being treated, and the environmental conditions. Preliminary efficacy testing is essential to determine the optimal use level.

-

Application Methods: For wood preservation, methods can range from surface application (brushing, spraying) to pressure treatment for deeper penetration. For coatings, this compound would be incorporated during the manufacturing process.

Safety Precautions

Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information. General precautions include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or with local exhaust ventilation.

-

Avoid contact with skin and eyes, and avoid inhalation of dust or vapors.

Disclaimer

This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on currently available data and should not be considered as a comprehensive guide for all possible applications. It is the responsibility of the user to conduct their own studies to determine the suitability and safety of this compound for their specific purposes and to comply with all applicable regulations.

References

Application Notes and Protocols for Bethoxazin as an Industrial Algicide

Disclaimer: Publicly available information on the specific application of Bethoxazin as an industrial algicide is limited. These application notes and protocols are based on general knowledge of industrial biocides and standardized testing methodologies. Researchers, scientists, and drug development professionals are advised to conduct their own specific efficacy and safety testing before industrial use.

Introduction

This compound is a broad-spectrum microbicide with recognized algicidal and fungicidal properties. Its chemical structure, 3-(1-benzothiophen-2-yl)-5,6-dihydro-1,4λ4,2-oxathiazin-4-one, suggests a reactive nature, making it a candidate for controlling algal growth in various industrial settings. This document provides an overview of its potential application, proposed mechanism of action, and standardized protocols for its evaluation.

Chemical Structure:

-

IUPAC Name: 3-benzo[b]thien-2-yl-5,6-dihydro-1,4,2-oxathiazine 4-oxide[1]

-

CAS Number: 163269-30-5[1]

-

Molecular Formula: C₁₁H₉NO₂S₂[1]

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound is its high electrophilicity, allowing it to react with nucleophilic groups in microbial cells. It is thought to specifically target and react with sensitive endogenous sulfhydryl biomolecules. This reaction can lead to the disruption of essential cellular processes and ultimately, cell death.

Caption: Proposed mechanism of action for this compound as an algicide.

Potential Industrial Applications

Given its algicidal properties, this compound could potentially be used in various industrial water systems to control algal growth, including:

-

Cooling Towers: To prevent biofouling on heat exchange surfaces and fill materials, which can reduce efficiency and promote corrosion.

-

Industrial Process Water: To control algal blooms in reservoirs, holding ponds, and other process water systems.

-

Pulp and Paper Mills: To prevent slime formation, which can impact product quality and operational efficiency.

-

Metalworking Fluids: To inhibit microbial growth that can lead to fluid degradation and foul odors.

Quantitative Data Summary

| Algal Species | Common Industrial Problem |

| Chlorella vulgaris | General biofouling, green water |

| Scenedesmus quadricauda | Biofilm formation, green water |

| Anabaena spp. | Nitrogen-fixing cyanobacteria, potential toxin producer |

| Oscillatoria spp. | Filamentous algae, can cause blockages |

| Phormidium spp. | Biofilm formation on surfaces |

| Nitzschia spp. | Diatoms, can form hard-to-remove silica-based deposits |

Experimental Protocols

To evaluate the efficacy of this compound as an industrial algicide, standardized testing protocols should be followed. The following are detailed methodologies for key experiments.

Protocol for Determining Algicidal Activity (Based on OECD 201)

This protocol is designed to determine the concentration of this compound that inhibits the growth of a selected algal species.

Objective: To determine the EC₅₀ (half maximal effective concentration) of this compound on the growth of a specific freshwater alga.

Materials:

-

This compound stock solution of known concentration.

-

Pure culture of a relevant algal species (e.g., Chlorella vulgaris).

-

Sterile algal growth medium (e.g., OECD Test Guideline 201 medium).

-

Sterile culture flasks.

-

Incubator with controlled temperature, lighting, and shaking capabilities.

-

Spectrophotometer or cell counter.

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in the algal growth medium to achieve the desired test concentrations. Include a control group with no this compound.

-

Inoculation: Inoculate each flask with the algal culture to a starting cell density of approximately 10⁴ cells/mL.

-

Incubation: Incubate the flasks for 72 hours under continuous illumination (60-120 µE/m²/s), at a constant temperature (21-24°C), and with constant shaking.

-

Measurement of Algal Growth: At 24, 48, and 72 hours, measure the algal biomass in each flask using a spectrophotometer (at a wavelength of 680 nm) or by direct cell counting.

-

Data Analysis: For each test concentration, calculate the percent inhibition of the growth rate relative to the control. Determine the EC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.

Caption: Experimental workflow for determining algicidal activity.

Protocol for Evaluating Efficacy on Surfaces (Based on ASTM G29)

This protocol is designed to assess the ability of a surface treated with this compound to resist algal growth.

Objective: To evaluate the resistance of a this compound-treated material to algal growth.

Materials:

-

Test specimens of the material treated with this compound.

-

Untreated control specimens.

-

Culture of a surface-growing alga (e.g., Oscillatoria sp.).[2][3]

-

Sterile mineral salts medium.

-

Sterile containers for incubation.

-

Light source providing a diurnal cycle (12h light, 12h dark).[2]

Procedure:

-

Inoculum Preparation: Prepare a homogenized suspension of the test alga in the mineral salts medium.

-

Specimen Placement: Place the treated and untreated specimens in separate sterile containers.

-

Inoculation: Add the algal suspension to each container, ensuring the specimens are in contact with the inoculum.

-

Incubation: Incubate the containers for 14 days under a 12-hour light/12-hour dark cycle at a suitable temperature.

-

Re-inoculation: Re-inoculate the containers with fresh algal suspension every 2-3 days to ensure a continuous challenge.[2]

-

Evaluation: After 14 days, visually inspect the specimens for the extent of algal growth. A rating scale can be used to quantify the results (e.g., 0 = no growth, 4 = heavy growth).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available, general precautions for handling similar chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, avoid generating dust. Sweep up or vacuum the spilled material into a suitable container for disposal.

Conclusion

This compound shows potential as an industrial algicide due to its broad-spectrum microbicidal activity and its proposed mechanism of action. However, the lack of specific efficacy data necessitates thorough evaluation using standardized protocols, such as those outlined in this document, before its adoption for industrial applications. Researchers and professionals are encouraged to conduct detailed studies to determine optimal dosage, compatibility with other water treatment chemicals, and environmental fate.

References

Application Notes and Protocols for Testing Bethoxazin Efficacy Against Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction